molecular formula C8H18Cl2N2O B15323466 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B15323466
M. Wt: 229.14 g/mol
InChI Key: KHECDZPHYKYWBB-UHFFFAOYSA-N
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Description

2-Methyl-6-oxa-2,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C8H16N2O·2HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the substituents on the spiro ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted spiro compounds with new functional groups.

Scientific Research Applications

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: Similar in structure but with a different substitution pattern, leading to variations in chemical and biological properties.

    2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane: The non-dihydrochloride form, which may have different solubility and reactivity characteristics.

Uniqueness

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the rings. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-4-2-8(7-10)6-9-3-5-11-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

KHECDZPHYKYWBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CNCCO2.Cl.Cl

Origin of Product

United States

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